molecular formula C7H8FN B1294958 4-Fluoro-3-methylaniline CAS No. 452-69-7

4-Fluoro-3-methylaniline

Cat. No. B1294958
CAS RN: 452-69-7
M. Wt: 125.14 g/mol
InChI Key: NYMDPDNETOLVBS-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylaniline is a chemical compound with the molecular formula C7H8FN . It is used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly (phenylene oxide) .


Synthesis Analysis

The synthesis of this compound involves several steps. It is used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly (phenylene oxide) . The synthesis of this compound from 2-Fluoro-4-nitrotoluene has also been reported .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom, a methyl group, and an amine group . The compound has a molecular weight of 125.144 Da .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a density of 1.1±0.1 g/cm3, a boiling point of 207.6±20.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The compound has a molar refractivity of 35.3±0.3 cm3 .

Scientific Research Applications

Nucleobase-Specific Hybridization Probe

A study utilized a fluorinated aniline derivative in the synthesis of a nucleoside that showed enhanced duplex stability and nucleobase-specific binding when incorporated into an oligonucleotide. This application highlights the utility of fluorinated anilines in molecular biology for specific DNA interactions, providing a tool for genetic studies and diagnostic applications (Aro-Heinilä, Lönnberg, & Virta, 2019).

Catalyst for CO2 Utilization

Fluoro-functionalized polymeric complexes, incorporating fluorinated aniline units, have been designed for efficient catalysis in the formylation and methylation of amines using CO2. This research demonstrates the potential of fluorinated anilines in catalytic systems to address environmental concerns by facilitating the use of CO2 as a raw material, thereby contributing to sustainable chemistry practices (Yang et al., 2015).

Reactive Intermediate Formation

The enzymatic activity of flavin-containing monooxygenase 1 (FMO1) on 4-fluoro-N-methylaniline was investigated, revealing a mechanism for the formation of a reactive intermediate. This study provides insights into the metabolic pathways of fluorinated compounds, contributing to our understanding of their behavior in biological systems and their potential toxicological effects (Driscoll et al., 2010).

Metal-Free C−H Amination

Research demonstrated a metal-free method for the benzylic C−H amination of methylanilides, using fluorinated reagents. This represents a novel approach in organic synthesis, allowing for the regioselective introduction of nitrogen functionalities into organic molecules, which is crucial for pharmaceutical development (Yang et al., 2018).

Conformational Landscape Exploration

A comprehensive study on 4-fluoro-threonine, involving quantum chemistry and microwave spectroscopy, explored its conformational complexity. This application underscores the importance of fluorinated amino acids in understanding biomolecular structure and function, which is vital for the design of new drugs and biomaterials (Barone et al., 2023).

Safety and Hazards

4-Fluoro-3-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Prolonged or repeated exposure may cause damage to organs . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

4-Fluoro-3-methylaniline, also known as 5-Amino-2-fluorotoluene , is a type of aniline compound. Anilines are a class of organic compounds that contain a phenyl group attached to an amino group . The primary targets of anilines are often enzymes or receptors in biochemical pathways where they can act as inhibitors or activators . .

Mode of Action

Anilines typically interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The presence of the fluorine atom might influence the compound’s electronic properties, potentially affecting its interaction with targets .

Biochemical Pathways

Anilines are often involved in reactions such as nucleophilic substitution and nitroarene reduction . This compound may be used to synthesize other compounds, such as 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is considered to be bbb permeant . Its lipophilicity, measured as Log Po/w, ranges from 1.68 to 2.24 , which may influence its distribution and bioavailability.

Result of Action

As a type of aniline, it may participate in various chemical reactions and contribute to the synthesis of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to avoid dust formation and to use the compound only under a chemical fume hood .

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-methylaniline plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic compounds. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The nature of these interactions often involves the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be excreted from the body .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce changes in gene expression related to detoxification processes and cellular metabolism. Additionally, this compound can affect mitochondrial function, leading to alterations in cellular energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their function. For instance, it may inhibit certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro studies has shown that it can lead to cumulative cellular damage, particularly in liver cells, due to its metabolic byproducts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage in rodents, indicating a threshold effect for toxicity. Additionally, prolonged exposure to high doses can result in adverse effects on the nervous system .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to increase their solubility and facilitate excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as organic anion transporters, which facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes extensive metabolism .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in its metabolism. Additionally, this compound can be found in the mitochondria, where it may affect mitochondrial function and energy production .

properties

IUPAC Name

4-fluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8FN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMDPDNETOLVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196425
Record name 4-Fluoro-m-toluidine
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Molecular Weight

125.14 g/mol
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CAS RN

452-69-7
Record name 4-Fluoro-3-methylaniline
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Synthesis routes and methods I

Procedure details

To a solution of 20 g (129 mmol) of 2-fluoro-5-nitrotoluene in 400 mL of ethanol was added 2 g of 10% Pd—C. The mixture was shaken under 45 P.S.I. H2 until hydrogen uptake ceased. The catalyst was filtered away and washed with ethanol, then the combined filtrate and washings were concentrated to 15.2 g (94%) of a colorless oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 20 g (129 mmol) of 2-fluoro-5-nitrotoluene in 400 mL of ethanol was added 2 g of 10% Pd--C. The mixture was shaken under 45 P.S.I. H2 until hydrogen uptake ceased. The catalyst was filtered away and washed with ethanol, then the combined filtrate and washings were concentrated to 15.2 g (94%) of a colorless oil.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd-
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the inclusion of 4-Fluoro-3-methylaniline in the iron(II) complex contribute to its solvatochromic properties?

A: this compound is a key component in forming the diimine Schiff base ligand (LL) within the complex [Fe(CN)2(LL)2] []. This ligand, derived from 2-acetylpyridine and this compound, plays a crucial role in the complex's solvatochromic behavior. While the paper doesn't delve into the specific electronic effects of the fluorine substitution, it highlights that this complex, like other dicyanobisdiimineiron(II) complexes, exhibits strong solvatochromism. This means the wavelength of its lowest-energy charge-transfer (MLCT) absorption changes depending on the solvent. The research focuses on how this specific complex, with the this compound-derived ligand, acts as a probe for studying solvation effects in various media, including water, organic solvents, mixtures, and microemulsions [].

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